A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluorocrotonamide
A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluorocrotonamide
Introduction: Elucidating the Structure of a Fluorinated Amide
4,4,4-Trifluorocrotonamide is an organofluorine compound featuring an α,β-unsaturated amide scaffold and a terminal trifluoromethyl group. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, lipophilicity, and bioavailability.[1] A thorough spectroscopic characterization is therefore fundamental to confirming the molecular structure, assessing purity, and understanding the electronic properties conferred by these functional groups.
While a complete set of publicly available, experimentally-derived spectra for 4,4,4-Trifluorocrotonamide is not readily found, this guide provides a comprehensive analysis of its expected spectroscopic features. By applying foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from analogous structures, we can construct a detailed and predictive spectroscopic profile. This document serves as a roadmap for researchers engaged in the synthesis and analysis of this and related fluorinated molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4,4,4-Trifluorocrotonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment. The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus provides a unique and informative spectroscopic handle.[2][3]
Molecular Structure and NMR Labeling
To facilitate the discussion, the atoms in 4,4,4-Trifluorocrotonamide are systematically labeled as shown in the diagram below.
Caption: Labeled structure of 4,4,4-Trifluorocrotonamide.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the amide protons (Ha/Hb) and the two vinyl protons (Hc and Hd).
-
Amide Protons (Ha, Hb): These protons will appear as two separate, broad signals in the range of δ 5.5-8.0 ppm . The broadening is due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Their diastereotopic nature and restricted rotation around the C1-N bond can make them chemically non-equivalent.
-
Vinyl Proton Hc (on C2): This proton is adjacent to the electron-withdrawing carbonyl group. It is expected to appear downfield, likely in the range of δ 6.0-6.5 ppm . Its signal will be a doublet of quartets (dq) due to coupling with Hd across the double bond (³JHH) and long-range coupling to the three ¹⁹F nuclei (⁴JHF).
-
Vinyl Proton Hd (on C3): This proton is adjacent to the strongly electron-withdrawing CF₃ group, which will shift it significantly downfield. It is predicted to resonate in the range of δ 6.8-7.5 ppm . The signal will be a doublet of quartets (dq) due to coupling with Hc (³JHH) and coupling to the three ¹⁹F nuclei (³JHF).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display four signals, one for each carbon atom. A key feature will be the presence of C-F coupling, which splits the signals of carbons close to the trifluoromethyl group.[4]
-
C1 (Carbonyl): The carbonyl carbon of an α,β-unsaturated amide is expected in the δ 165-170 ppm region.[5]
-
C2: This vinyl carbon, alpha to the carbonyl, will likely appear around δ 125-135 ppm . It may show a small quartet splitting due to long-range coupling with the fluorine atoms (³JCF).
-
C3: The vinyl carbon attached to the CF₃ group will be significantly influenced by the fluorine atoms and is predicted to be in the δ 130-140 ppm range. Its signal will appear as a distinct quartet due to strong two-bond C-F coupling (²JCF).
-
C4 (CF₃): The trifluoromethyl carbon will be observed further upfield than the other sp² carbons, typically in the range of δ 120-125 ppm . It will exhibit a large quartet splitting due to the one-bond C-F coupling (¹JCF, ~270-280 Hz).[4]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment.[2] For 4,4,4-Trifluorocrotonamide, a single signal is expected for the three equivalent fluorine atoms.
-
CF₃ Group: The signal for the trifluoromethyl group attached to an sp² carbon is expected to appear in the range of δ -60 to -70 ppm (relative to CFCl₃ as a standard).[6][7] The signal will be split into a doublet of doublets (dd) due to coupling with the two vinyl protons, Hc (⁴JFH) and Hd (³JFH).
Summary of Predicted NMR Data
| Nucleus | Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| ¹H | Ha, Hb (NH₂) | 5.5 - 8.0 | two broad singlets | - |
| Hc (C2-H) | 6.0 - 6.5 | dq | ³JHc-Hd ≈ 15 Hz (trans); ⁴JHc-F ≈ 1-3 Hz | |
| Hd (C3-H) | 6.8 - 7.5 | dq | ³JHd-Hc ≈ 15 Hz (trans); ³JHd-F ≈ 6-8 Hz | |
| ¹³C | C1 (C=O) | 165 - 170 | s | - |
| C2 | 125 - 135 | q | ³JCF ≈ 2-5 Hz | |
| C3 | 130 - 140 | q | ²JCF ≈ 30-40 Hz | |
| C4 (CF₃) | 120 - 125 | q | ¹JCF ≈ 270-280 Hz | |
| ¹⁹F | CF₃ | -60 to -70 | dd | ³JF-Hd ≈ 6-8 Hz; ⁴JF-Hc ≈ 1-3 Hz |
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4,4,4-Trifluorocrotonamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potential signal splitting from fluorine, a longer acquisition time (more scans) will be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using an appropriate fluorine reference standard (e.g., external CFCl₃).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and calibrate the chemical shift scales using the TMS reference.
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum of 4,4,4-Trifluorocrotonamide will be characterized by absorptions from the amide, alkene, and trifluoromethyl moieties.
Predicted IR Absorption Bands
-
N-H Stretching: Primary amides show two distinct bands for the symmetric and asymmetric stretching of the N-H bonds. These are expected as medium-to-strong, moderately broad peaks in the 3150-3400 cm⁻¹ region.[8][9]
-
C-H (sp²) Stretching: The stretching of the vinyl C-H bonds will appear as a weak to medium intensity peak just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[10]
-
C=O Stretching (Amide I Band): This will be one of the most intense and sharpest peaks in the spectrum. For an α,β-unsaturated amide, the C=O stretch is shifted to a lower wavenumber due to resonance. It is predicted to appear in the 1650-1680 cm⁻¹ region.[8]
-
C=C Stretching: The stretching of the carbon-carbon double bond, conjugated with the carbonyl, will result in a medium intensity peak around 1620-1650 cm⁻¹ .
-
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bonds and is typically found near 1590-1620 cm⁻¹ . It is usually strong but broader than the Amide I band.[11]
-
C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹ .[12]
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 4,4,4-Trifluorocrotonamide powder onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular formula of 4,4,4-Trifluorocrotonamide is C₄H₄F₃NO. Its exact monoisotopic mass is 139.0245 g/mol . The mass spectrum should show a molecular ion peak at m/z = 139 . The intensity of this peak may be moderate to low, as fluorinated compounds can fragment readily.
-
Key Fragmentation Pathways: The fragmentation of trifluoromethylated compounds is often characterized by the loss of the stable CF₃ radical.[1][13]
-
[M - 69]⁺: Loss of the •CF₃ radical (mass = 69) is a highly probable fragmentation pathway, which would lead to a significant peak at m/z = 70 . This fragment corresponds to the [C₃H₄NO]⁺ ion.
-
[M - 19]⁺: Loss of a fluorine radical (•F) is possible, leading to a peak at m/z = 120 .
-
Amide Cleavage: Cleavage of the amide bond can lead to characteristic fragments. For example, McLafferty rearrangement is not possible, but alpha-cleavage adjacent to the carbonyl could occur. Cleavage of the C1-C2 bond could yield the [CONH₂]⁺ fragment at m/z = 44 .
-
Workflow for MS Analysis and Fragmentation
Caption: Predicted major fragmentation pathways for 4,4,4-Trifluorocrotonamide in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
References
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
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Cavell, R. G., & Dobbie, R. C. (1967). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalogenophosphines. Inorganic Chemistry, 7(4), 690-694. [Link]
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Infrared Spectroscopy of Amides. St. Paul's Cathedral Mission College. [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8563–8570. [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Table of Characteristic IR Absorptions. [Link]
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A guide to 13c nmr chemical shift values. Compound Interest. [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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19Flourine NMR. University of Rochester. [Link]
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Fluorine NMR. Joseph P. Hornak. [Link]
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Mass spectra of fluorocarbons. (1952). Journal of Research of the National Bureau of Standards, 49(2), 121. [Link]
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